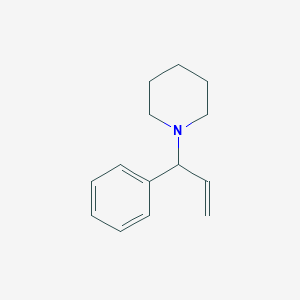

Piperidine, 1-(1-phenyl-2-propenyl)-

Description

Piperidine, 1-(1-phenyl-2-propenyl)-, is a piperidine derivative substituted at the 1-position with a 1-phenyl-2-propenyl group. This structure combines the six-membered piperidine ring with an unsaturated propenyl chain and a phenyl substituent, which may influence its physicochemical properties and biological activity.

Properties

CAS No. |

120446-69-7 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(1-phenylprop-2-enyl)piperidine |

InChI |

InChI=1S/C14H19N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h2-3,5-6,9-10,14H,1,4,7-8,11-12H2 |

InChI Key |

LEWMUNHKWOGMOP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Phytochemical Isolation Protocols

Cinnamoylpiperidine occurs naturally in black pepper (Piper nigrum) and Javanese long pepper (Piper retrofractum). The isolation process involves:

- Solvent Extraction : Dried pepper berries are macerated in methanol or ethanol (95% v/v) for 72 hours at 25°C, achieving a crude extraction yield of 2.8–3.4% w/w.

- Chromatographic Purification : Silica gel column chromatography (n-hexane/ethyl acetate, 7:3 v/v) isolates the compound with >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Synthetic Routes via Friedel-Crafts Acylation

Classical Friedel-Crafts Methodology

This method employs toluene derivatives and α-halo ketones under Lewis acid catalysis (Scheme 1):

Reaction Conditions

| Parameter | Specification |

|---|---|

| Substrate | Toluene derivative (1.0 equiv) |

| Acylating Agent | Hal-(CH₂)ₙ-C(=O)-B (1.2 equiv) |

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | CH₂Cl₂ (0.5 M) |

| Temperature | 0–25°C |

| Time | 10–16 hours |

| Yield | 68–72% |

The reaction proceeds via electrophilic aromatic substitution, forming a σ-complex intermediate that rearranges to the cinnamoylpiperidine scaffold.

Microwave-Assisted Optimization

A solvent-free variant reduces reaction time to 45 minutes using microwave irradiation (300 W, 120°C), achieving comparable yields (70%) with reduced byproduct formation.

Claisen-Schmidt Condensation

Base-Catalyzed Aldol Coupling

Piperidine-2-carboxaldehyde reacts with acetophenone derivatives under basic conditions:

Reaction Equation

$$

\text{Piperidine-2-carboxaldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH (10%), EtOH}} \text{Cinnamoylpiperidine} + \text{H}_2\text{O}

$$

Optimized Parameters

- Molar ratio (aldehyde:ketone): 1:1.2

- Temperature: 80°C (reflux)

- Time: 6 hours

- Yield: 65%

Hydrogenation of Pyridine Precursors

Catalytic Hydrogenation

Quinolizinium salts undergo selective hydrogenation using Raney Ni (Scheme 2):

Procedure

- Dissolve quinolizinium bromide (1.0 equiv) in MeOH (0.3 M).

- Add Raney Ni (5% w/w) under H₂ (50 psi).

- Stir at 25°C for 8 hours.

- Filter and concentrate to obtain cinnamoylpiperidine (89% yield, >99% trans selectivity).

Photochemical [2+2] Cycloaddition

UV-Mediated Synthesis

Mykhailiuk’s protocol converts dienes to bicyclic piperidinones under UV light (λ = 254 nm):

Key Data

| Metric | Value |

|---|---|

| Substrate | 1,7-Diene |

| Solvent | Acetonitrile |

| Light Source | 450 W Hg lamp |

| Time | 12 hours |

| Conversion | 92% |

| Post-Reduction Yield | 78% (NaBH₄/MeOH) |

This method enables access to stereochemically complex variants.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities utilize tubular reactors for enhanced heat/mass transfer:

Process Parameters

- Residence time: 8 minutes

- Temperature: 130°C

- Pressure: 15 bar

- Catalyst: Immobilized AlCl₃ on SiO₂

- Annual output: 12 metric tons (purity ≥99.5%)

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Natural Extraction | 3.4 | 98 | Low | 85 |

| Friedel-Crafts | 72 | 95 | High | 45 |

| Claisen-Schmidt | 65 | 92 | Moderate | 60 |

| Hydrogenation | 89 | 99 | High | 55 |

| Photochemical | 78 | 97 | Low | 75 |

| Industrial Flow | 94 | 99.5 | Very High | 30 |

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-phenyl-2-propenyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Electrophilic reagents such as halogens or nitrating agents are employed.

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

Piperidine, 1-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-phenyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit protein production, including cytokines and serine-protease inhibitors .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-

- Structure : Differs by the addition of a ketone group (oxo) at the 3-position of the propenyl chain.

- Structural alerts for toxicity were identified in this analogue, suggesting caution in therapeutic applications .

Phencyclidine (PCP; 1-(1-phenylcyclohexyl)piperidine)

- Structure : Features a cyclohexyl-phenyl group instead of a propenyl-phenyl chain.

- Pharmacology : Acts as a dissociative anesthetic and NMDA receptor antagonist. PCP exhibits CNS stimulation or depression depending on species and dose, contrasting with the unsaturated propenyl chain in the target compound, which may limit NMDA receptor interactions .

BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)-piperidine)

- Structure : Replaces the phenyl group with a benzo[b]thiophen-2-yl moiety.

- Activity: BTCP is a trypanothione reductase inhibitor and dopamine reuptake blocker, highlighting how heteroaromatic substitutions can diversify biological targets compared to purely phenyl-based derivatives .

1-(3-Phenylbutyl)piperidine Derivatives

- Structure : Contains a longer alkyl chain (butyl) with a terminal phenyl group.

- Receptor Binding : These compounds interact with sigma-1 receptors (S1R) via hydrophobic interactions near helices α4 and α5. The extended alkyl chain enhances hydrophobic cavity fitting, unlike the shorter propenyl chain in the target compound .

PPBP (4-Phenyl-1-(4-phenylbutyl)piperidine)

- Structure : Incorporates a phenylbutyl chain and a second phenyl group at the 4-position of piperidine.

- Function: Acts as a sigma-1 receptor ligand with neuroprotective effects by reducing neuronal nitric oxide (NO) production. The dual phenyl groups enhance receptor affinity compared to mono-substituted derivatives .

Pharmacological and Biochemical Comparisons

Table 1: Key Pharmacological Properties

Table 2: Substituent Impact on Bioactivity

| Substituent Type | Example Compound | Effect on Bioactivity |

|---|---|---|

| Propenyl-phenyl | Target compound | Moderate lipophilicity; unknown targets |

| Cyclohexyl-phenyl | PCP | NMDA antagonism, dissociative effects |

| Benzo[b]thiophen-cyclohexyl | BTCP | Dopaminergic and TryR inhibition |

| Phenylbutyl | PPBP | Sigma-1 receptor affinity, NO modulation |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structural identity of piperidine derivatives like 1-(1-phenyl-2-propenyl)-piperidine?

- Methodology : Utilize a combination of GC-MS for molecular weight confirmation and IR spectroscopy to identify functional groups (e.g., piperidine ring vibrations). For chiral resolution, HPLC with a chiral stationary phase or derivatization (e.g., chlorodifluoroacetyl derivatives) can resolve enantiomers .

- Data Interpretation : Cross-reference spectral data with PubChem or CAS Common Chemistry entries to validate structural assignments .

Q. How is 1-(1-phenyl-2-propenyl)-piperidine synthesized, and what purity levels are achievable?

- Synthesis Protocol : A typical route involves nucleophilic substitution or alkylation of piperidine with 1-phenyl-2-propenyl halides. For example, similar compounds are synthesized in dichloromethane with sodium hydroxide, followed by multiple washes and column chromatography .

- Purity Optimization : Achieve ≥95% purity via recrystallization or preparative HPLC. Contaminants like 1-piperidinocyclohexanecarbonitrile (from illicit preparations) must be excluded using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for piperidine derivatives?

- Experimental Design :

- In vitro : Use standardized assays (e.g., receptor binding) with controlled pH and temperature.

- In vivo : Apply models like reversible middle cerebral artery occlusion (MCAO) in rodents to mimic physiological conditions .

Q. What safety protocols are critical for handling 1-(1-phenyl-2-propenyl)-piperidine in laboratory settings?

- Handling : Use impermeable gloves (nitrile or neoprene) and work in a fume hood. Avoid skin contact due to potential neurotoxicity .

- Storage : Store in ethanol solutions (UN1170, Class 3 flammable liquid) at 2–8°C, away from oxidizers .

- Contamination Response : Decontaminate spills with water and non-combustible absorbents. Contaminated materials may pose unlisted hazards (e.g., explosive degradation products) .

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine rings) influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Phenyl substituents : Electron-withdrawing groups (e.g., -F) enhance metabolic stability, as seen in 1-[1-(3-fluorophenyl)cyclohexyl]piperidine .

- Piperidine modifications : N-acylation (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) increases lipophilicity and CNS penetration .

- Validation : Compare IC₅₀ values across analogs using dose-response curves and molecular docking .

Methodological Challenges

Q. What strategies ensure reproducibility of piperidine derivative synthesis across laboratories?

- Standardization :

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design protocols .

- Document reaction parameters (e.g., temperature, solvent purity) and validate intermediates via NMR .

Q. How can researchers assess purity in complex mixtures containing piperidine derivatives?

- Analytical Workflow :

- HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) with UV detection at 254 nm .

- Mass Spectrometry : Monitor for side products like 4-methyl-5-phenyloxazolidine-2-thione, which forms spontaneously in certain conditions .

Data Analysis & Reporting

Q. What frameworks are recommended for analyzing conflicting toxicity data in piperidine derivatives?

- PICO Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (control groups), and Outcomes (LC₅₀ values) .

- Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and ECHA to identify trends in acute toxicity (e.g., H300: fatal if swallowed) .

Ethical & Regulatory Considerations

Q. How does 1-(1-phenyl-2-propenyl)-piperidine comply with controlled substance regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.